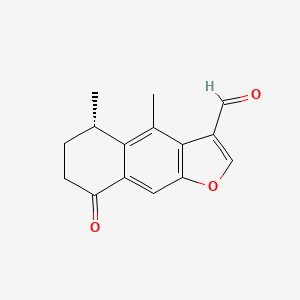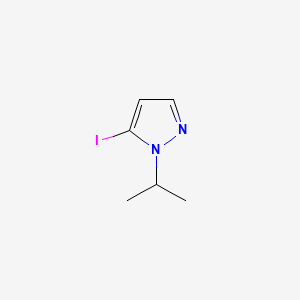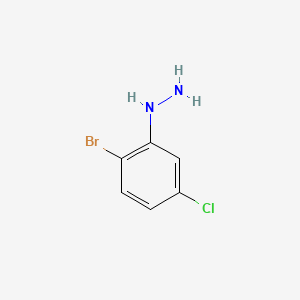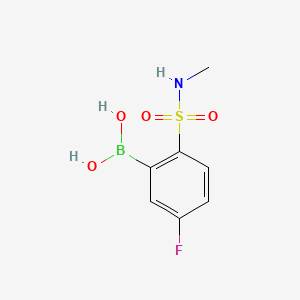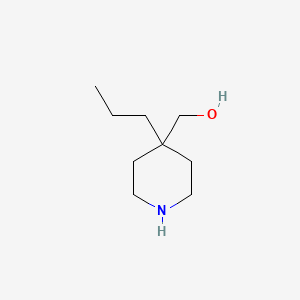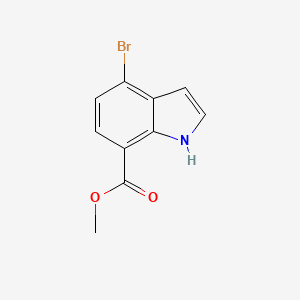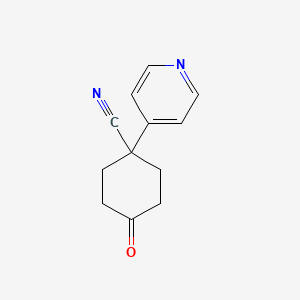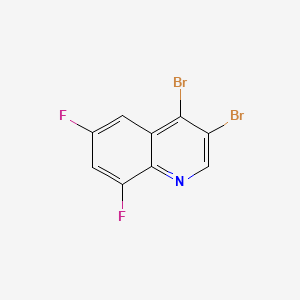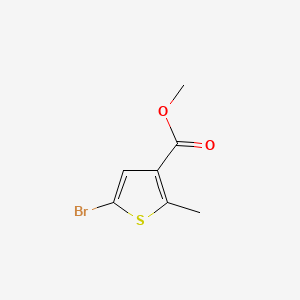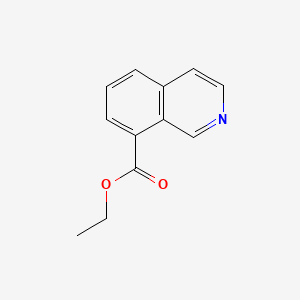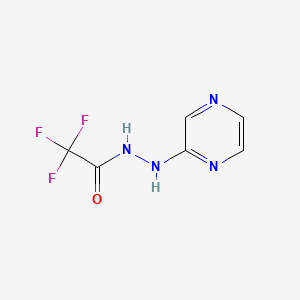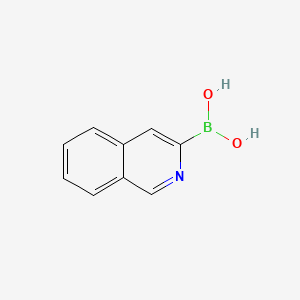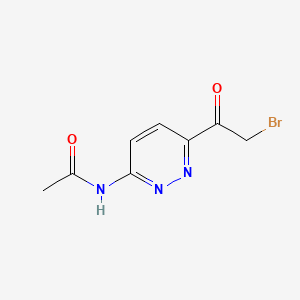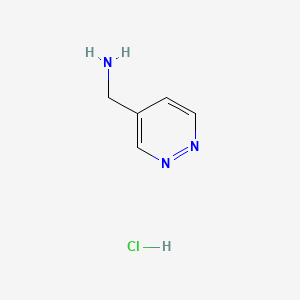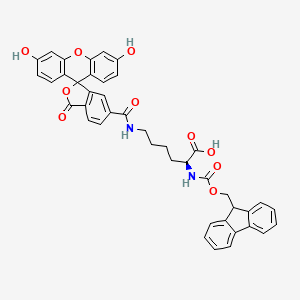
Fmoc-Lys(6'-FAM)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(6’-FAM)-OH is a building block for in-sequence Lys labeling by FAM . FAM is one of the most common donor dyes for preparing FRET peptides, often paired with TAMRA or TQ2 .
Molecular Structure Analysis
The molecular formula of Fmoc-Lys(6’-FAM)-OH is C42H34N2O10 . The molecular weight is 726.73 .Physical And Chemical Properties Analysis
Fmoc-Lys(6’-FAM)-OH has a molecular weight of 726.73 . It has an extinction coefficient (cm -1 M -1) of 83000 . The excitation is at 493 nm and the emission is at 517 nm . It is typically stored in DMF as a solvent .Applications De Recherche Scientifique
Supramolecular Gels : Fmoc-Lys(6'-FAM)-OH is used in the formation of supramolecular hydrogels, which are biocompatible and biodegradable. These gels have potential applications in the biomedical field, including as antimicrobial agents (Croitoriu et al., 2021).
Peptide Synthesis : This compound plays a role in peptide synthesis, particularly in the Merrifield peptide synthesis. It is used as an N-α-protecting group, and its deprotection can be monitored by spectroscopic techniques (Larsen et al., 1993).
Fluorescein-Labelled Peptides : Fmoc-Lys(6'-FAM)-OH is instrumental in the microwave-assisted synthesis of fluorescein-labelled peptides, providing a platform for creating various fluorescently labelled glycopeptides for biological evaluation (Kowalczyk et al., 2009).
Peptide Ligation : This compound is used in peptide ligation processes, especially in the context of azido-protected peptides via the thioester method. The azido group in the compound can be reduced after peptide condensation (Katayama et al., 2008).
Radiolabeling of Peptides : Fmoc-Lys(6'-FAM)-OH is a precursor in the synthesis of 99mTc-labeled peptides, playing a role in enhancing the versatility of peptide labeling for medical imaging (Surfraz et al., 2007).
PEGtide Dendrons : It is used in the synthesis of PEGtide dendrons, which are evaluated for macrophage targeting in drug delivery and imaging applications (Gao et al., 2013).
Insulin Analogs Synthesis : This compound is utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its applicability in diabetes research (Žáková et al., 2007).
Ultrasound-Induced Gelation : It is involved in the formation of organogels under ultrasound conditions, suggesting potential uses in novel drug delivery systems (Geng et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZDKSWPKCTHE-DHUJRADRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(6'-FAM)-OH | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

